![molecular formula C24H29NO5S B11984302 diethyl 5-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11984302.png)
diethyl 5-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C24H29NO5S and a molecular weight of 443.566 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE include:
- DIETHYL 5-(((2-TERT-BUTYL-4-ME-PHENOXY)AC)AMINO)-3-ME-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-((3-(3-BR-4-METHOXY-PH)ACRYLOYL)AMINO)-3-ME-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
What sets DIETHYL 5-((3-(4-TERT-BUTYLPHENYL)ACRYLOYL)AMINO)3-ME-2,4-THIOPHENEDICARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research settings where unique chemical interactions are studied .
Properties
Molecular Formula |
C24H29NO5S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
diethyl 5-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-7-29-22(27)19-15(3)20(23(28)30-8-2)31-21(19)25-18(26)14-11-16-9-12-17(13-10-16)24(4,5)6/h9-14H,7-8H2,1-6H3,(H,25,26)/b14-11+ |
InChI Key |
YZRHBZOSJRFCEZ-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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